3’-Methylformanilide, also known as N-Methylformanilide or N-Methyl-N-phenylformamide, is a chemical compound with the molecular formula C8H9NO . It has a molecular weight of 135.16 g/mol . The IUPAC name for this compound is N-methyl-N-phenylformamide . It is represented by the canonical SMILES structure CN(C=O)C1=CC=CC=C1 .
The molecular structure of 3’-Methylformanilide consists of a formamide group (HCON) attached to a methyl group (CH3) and a phenyl group (C6H5) . The InChI representation of the molecule is InChI=1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3 . The compound has a topological polar surface area of 20.3 Ų .
3’-Methylformanilide has a molecular weight of 135.16 g/mol . It has an XLogP3 value of 1.1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has zero hydrogen bond donors and one hydrogen bond acceptor . It has one rotatable bond . The exact mass and monoisotopic mass of the compound are 135.068413911 g/mol .
3-Methylformanilide, also known as N-(3-methylphenyl)formamide, is an organic compound with the molecular formula C9H11NO. It is classified as an aromatic amide and is characterized by the presence of a methyl group attached to the aromatic ring of the aniline derivative. This compound has garnered attention in various fields, including organic synthesis and pharmaceuticals, due to its unique chemical properties and potential applications.
The synthesis of 3-Methylformanilide can be achieved through several methods:
3-Methylformanilide features a molecular structure comprising:
The molecular structure can be represented as follows:
Key structural data include:
3-Methylformanilide participates in various chemical reactions due to its functional groups:
The mechanism of action for reactions involving 3-Methylformanilide primarily revolves around its ability to act as both a nucleophile and electrophile:
Data from studies indicate that reaction kinetics are influenced by solvent choice and temperature, affecting both rate and yield.
Relevant data from studies show that its stability is crucial for applications in synthesis where prolonged exposure to reactive conditions may occur.
3-Methylformanilide is utilized in various scientific applications:
Recent research highlights its use in developing new synthetic methodologies that improve efficiency and reduce waste in chemical processes.
The formylation of 3-methylaniline represents a cornerstone in the synthesis of 3-Methylformanilide (CAS 3085-53-8, C₈H₉NO). This transformation typically employs N-acyl donors such as formic acid, acetic formic anhydride, or alkyl formates under catalytic influence. Lewis acid catalysts (e.g., ZnCl₂, BF₃·Et₂O) facilitate electrophilic activation of the carbonyl carbon in the formyl donor, enabling nucleophilic attack by the amine group of 3-methylaniline. The resulting tetrahedral intermediate undergoes dehydration to yield 3-Methylformanilide with high regioselectivity. A key patent (CN101475501A) demonstrates that boric acid (H₃BO₃) acts as a water-tolerant Lewis acid, achieving 95% yield at 110°C within 4 hours using formic acid as the acyl source [4]. The catalyst is recoverable for 5 cycles with <5% efficiency loss.
Heterogeneous catalysts offer advantages in separability and reusability. Zeolites (H-BEA, H-Y) and sulfonated carbons provide Brønsted acid sites that promote formic acid decomposition to reactive formyl cations. Comparative studies reveal that Lewis acids excel in anhydrous conditions (yields >92%), while heterogeneous systems tolerate higher moisture content (yields 85-90%) – a critical factor for industrial feedstock flexibility. Side products include N-methyl-3-methylaniline (from over-reduction) and bis(3-tolyl)formamidine (from condensation), minimized below 3% through temperature control [3] [4].
Table 1: Performance Metrics for Catalytic Formylation Routes
Catalyst Type | Representative Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reusability (Cycles) |
---|---|---|---|---|---|
Lewis Acid | Boric Acid (H₃BO₃) | 110 | 4 | 95 | 5 |
Lewis Acid | ZnCl₂ | 100 | 3 | 92 | Not reusable |
Heterogeneous | H-BEA Zeolite | 120 | 5 | 88 | 8 |
Heterogeneous | Sulfonated Carbon | 130 | 6 | 86 | 10 |
Mechanistic studies confirm that boric acid complexes with formic acid to form [B(OH)₂(O₂CH)]⁻ species, lowering the energy barrier for formyl cation (⁺CHO) generation. Kinetic profiling shows first-order dependence on 3-methylaniline concentration and half-order on catalyst loading, supporting a rate-determining step involving catalyst-formic acid adduct formation [4].
Multicomponent reactions (MCRs) streamline 3-Methylformanilide synthesis by converging reactants into a single operational step. The Vilsmeier-Haack reaction exemplifies this approach, combining 3-methylaniline, dimethylformamide (DMF), and POCl₃. Mechanistically, DMF and POCl₃ form the electrophilic chloroiminium ion [Cl(CH₃)N⁺=CHCl], which is attacked by the amine to generate an amidinium salt. Hydrolysis liberates 3-Methylformanilide with high atom efficiency. Optimization studies reveal that maintaining stoichiometry at 1:1.2:1.1 (aniline:DMF:POCl₃) in chlorobenzene at 0-5°C suppresses di-formylation byproducts, achieving 89% isolated yield [2] [6].
Industrial adaptation necessitates solvent recycling and byproduct management. The exothermic hydrolysis step (ΔH = -85 kJ/mol) requires controlled ice-water quenching to prevent thermal degradation. Process intensification via continuous flow reactors enhances heat transfer and reduces reaction time from hours to minutes. A plant-scale design employing a Corning AFR module achieves 5.6 kg/h space-time yield at 98.5% purity, outperforming batch reactors (2.1 kg/h) [6].
An alternative MCR leverages methyl formate as a low-toxicity formyl donor. In this route, 3-methylaniline reacts with methyl formate and catalytic NaOH (0.5 mol%) under vapor-liquid phase transfer conditions (100°C, 20 bar). The reaction follows nucleophilic acyl substitution: methoxide departure from methyl formate creates a formyl anion equivalent, captured by the amine. This method delivers 91% conversion with 99% selectivity, producing methanol as the sole byproduct – readily separated via distillation [3] [6].
Table 2: Efficiency Metrics for Industrial MCR Processes
Process | Reaction Conditions | Scale | Space-Time Yield (kg/h/m³) | Purity (%) | Byproducts (%) |
---|---|---|---|---|---|
Vilsmeier-Haack (Batch) | 0-5°C, Chlorobenzene, 3 h | 100 L reactor | 2.1 | 89 | 6.5 |
Vilsmeier-Haack (Flow) | 5°C, Chlorobenzene, 12 min residence | 5 m³/h module | 5.6 | 98.5 | 1.2 |
Methyl Formate Alkylation | 100°C, Solvent-free, 20 bar, 2 h | 500 L reactor | 3.8 | 95 | 0.8 |
CO₂ utilization presents a transformative route to 3-Methylformanilide, aligning with circular chemistry principles. Key strategies leverage CO₂ as a C1 synthon for in situ formamide generation. In one approach, 3-methylaniline undergoes reductive formylation using CO₂/H₂ mixtures (1:3 ratio) under RuCl₃/DBU catalysis (120°C, 50 bar). The mechanism initiates with CO₂ insertion into Ru-H bonds to form Ru-formatocomplexes, which reductively eliminate formic acid. DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) then activates formic acid for amine formylation, achieving 78% yield at 95% selectivity [3] [7].
Electrochemical methods offer energy-efficient alternatives. A paired electrolysis cell with Ni(OH)₂/NiOOH anodes and Pb cathodes converts CO₂ to formate ions at -1.2 V vs. Ag/AgCl. The cathodic formate stream reacts with 3-methylaniline in a separate compartment using CeO₂-nanorod catalysts, yielding 82% 3-Methylformanilide at ambient temperature. Life-cycle analysis indicates 45% lower cumulative energy demand versus conventional formic acid routes [7].
Photocatalytic systems using g-C₃N₄/TiO₂ heterojunctions generate in situ formaldehyde from CO₂ and H₂O under visible light. Condensation with 3-methylaniline forms N-(3-methylphenyl)methanimine, followed by oxidation to the formamide using atmospheric O₂. Though promising (65% yield), quantum efficiency remains low (Φ = 0.08) due to charge recombination losses [7].
Table 3: Sustainability Indicators for CO₂-Based Routes
Method | Catalyst System | CO₂ Source | Temperature/Pressure | Yield (%) | Atom Economy (%) | E-Factor |
---|---|---|---|---|---|---|
Reductive Formylation (H₂) | RuCl₃/DBU | Industrial CO₂ | 120°C, 50 bar | 78 | 89 | 3.2 |
Electrochemical Formylation | Ni(OH)₂/Pb + CeO₂ | Pure CO₂ | 25°C, 1 bar | 82 | 94 | 1.8 |
Photocatalytic Oxidation | g-C₃N₄/TiO₂ | Dilute CO₂ (15%) | 80°C, 1 bar | 65 | 76 | 5.1 |
Comprehensive Compound Index
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